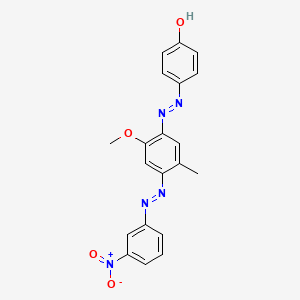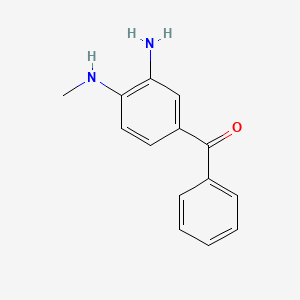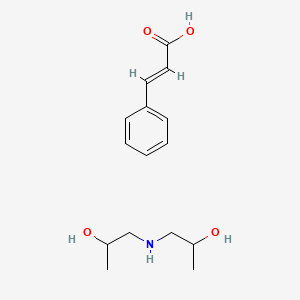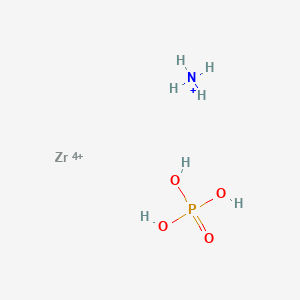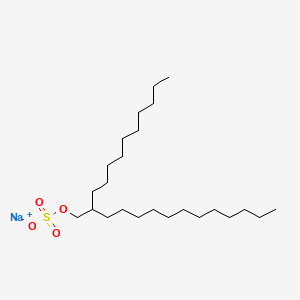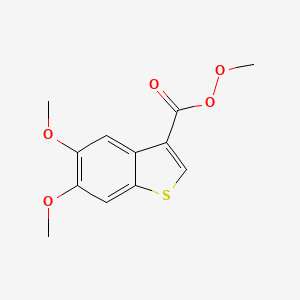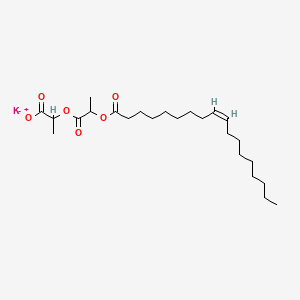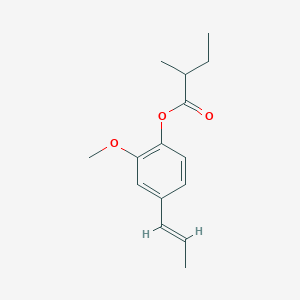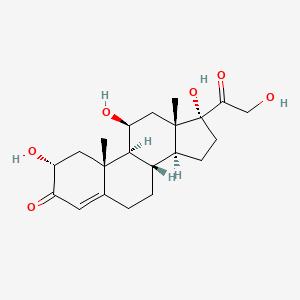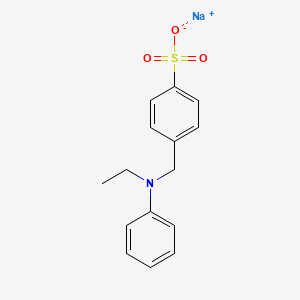
Sodium 4-((ethylanilino)methyl)benzenesulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 4-((ethylanilino)methyl)benzenesulphonate is an organic compound with the molecular formula C15H18NNaO3S. It is a white, water-soluble solid that is commonly used in various industrial and scientific applications. This compound is known for its surfactant properties, making it useful in detergents and other cleaning products.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 4-((ethylanilino)methyl)benzenesulphonate typically involves the reaction of 4-((ethylanilino)methyl)benzenesulfonic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is obtained by neutralizing the sulfonic acid with sodium hydroxide. The reaction conditions usually involve maintaining a temperature of around 25°C to 30°C and a pH of 7 to 8.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by using large reactors and continuous flow systems. The process involves the same basic reaction as in the laboratory synthesis but is optimized for higher yields and efficiency. The product is then purified through crystallization and filtration processes to obtain a high-purity compound suitable for commercial use.
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 4-((ethylanilino)methyl)benzenesulphonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amines.
Substitution: Various substituted benzenesulfonates.
Applications De Recherche Scientifique
Sodium 4-((ethylanilino)methyl)benzenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in certain pharmaceuticals.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents.
Mécanisme D'action
The mechanism of action of Sodium 4-((ethylanilino)methyl)benzenesulphonate involves its ability to reduce surface tension, making it an effective surfactant. It interacts with lipid bilayers in cell membranes, disrupting their structure and increasing permeability. This property is exploited in various applications, including drug delivery and membrane protein studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sodium benzenesulfonate: Similar in structure but lacks the ethylanilino group.
Sodium dodecylbenzenesulfonate: A widely used surfactant with a longer alkyl chain.
Sodium toluenesulfonate: Similar sulfonate group but with a toluene moiety.
Uniqueness
Sodium 4-((ethylanilino)methyl)benzenesulphonate is unique due to the presence of the ethylanilino group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological membranes and proteins.
Propriétés
Numéro CAS |
84712-71-0 |
|---|---|
Formule moléculaire |
C15H16NNaO3S |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
sodium;4-[(N-ethylanilino)methyl]benzenesulfonate |
InChI |
InChI=1S/C15H17NO3S.Na/c1-2-16(14-6-4-3-5-7-14)12-13-8-10-15(11-9-13)20(17,18)19;/h3-11H,2,12H2,1H3,(H,17,18,19);/q;+1/p-1 |
Clé InChI |
SVMHSMPLTMQVSI-UHFFFAOYSA-M |
SMILES canonique |
CCN(CC1=CC=C(C=C1)S(=O)(=O)[O-])C2=CC=CC=C2.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




